Methyl 3-oxo-6-heptenoate
CAS No.: 30414-57-4
Cat. No.: VC4096711
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30414-57-4 |
|---|---|
| Molecular Formula | C8H12O3 |
| Molecular Weight | 156.18 g/mol |
| IUPAC Name | methyl 3-oxohept-6-enoate |
| Standard InChI | InChI=1S/C8H12O3/c1-3-4-5-7(9)6-8(10)11-2/h3H,1,4-6H2,2H3 |
| Standard InChI Key | HQLSDJWYINRSAP-UHFFFAOYSA-N |
| SMILES | COC(=O)CC(=O)CCC=C |
| Canonical SMILES | COC(=O)CC(=O)CCC=C |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
Methyl 3-oxo-6-heptenoate has the molecular formula C₈H₁₂O₃ and a molecular weight of 156.18 g/mol . Its IUPAC name is methyl 3-oxohept-6-enoate, and it features the following structural elements:
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A β-keto ester moiety at positions 2–3.
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A terminal double bond (C6–C7) conferring electrophilic reactivity.
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A methyl ester group at position 1.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 227.3°C at 760 mmHg | |
| Density | 0.985 g/cm³ | |
| Refractive Index | 1.437 | |
| Flash Point | 91°C | |
| LogP (Partition Coefficient) | 1.47 |
The compound’s SMILES notation is COC(=O)CC(=O)CCC=C, and its InChIKey is HQLSDJWYINRSAP-UHFFFAOYSA-N .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Two primary methods dominate its synthesis:
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Nucleophilic Substitution: Reacting ethyl acetoacetate with allyl bromide in the presence of sodium ethoxide yields methyl 3-oxo-6-heptenoate via alkylation at the α-position. This method achieves yields up to 75% under optimized conditions .
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Cross-Coupling: A palladium-catalyzed reaction between methacryloyl chloride and ethyl 4-iodobutyrate using tetrakis(triphenylphosphine)palladium(0) produces the compound in 73% yield .
Industrial Manufacturing
Industrial protocols emphasize continuous flow reactors to enhance scalability and reduce side reactions. Automated systems control parameters such as temperature (−10°C to 25°C) and solvent selection (anhydrous THF or benzene) to minimize hydrolysis of the ester group .
Physicochemical and Spectroscopic Properties
Spectroscopic Characterization
Thermal Stability
The compound decomposes above 250°C, with a vapor pressure of 0.0781 mmHg at 25°C . Its flammability (flash point: 91°C) necessitates storage in sealed containers under inert gas .
Chemical Reactivity and Applications
Key Reactions
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Michael Addition: The α,β-unsaturated ketone undergoes nucleophilic attack at C5, enabling cyclization to form five- or six-membered rings .
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Oxidative Cyclization: Manganese(III) acetate mediates radical-based cyclization to produce aromatic furans .
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Reduction: Sodium borohydride reduces the ketone to a secondary alcohol, yielding methyl 3-hydroxy-6-heptenoate.
Table 2: Reaction Pathways and Products
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Oxidation | KMnO₄, H₂O/THF | 3-Oxohept-6-enoic acid |
| Cyclocondensation | Amidines, HCl/MeOH | Pyrimidine derivatives |
| Hydrazine Condensation | N-Methylhydrazine | Pyrazole analogs |
Pharmaceutical Applications
Methyl 3-oxo-6-heptenoate is a precursor to Pitavastatin Calcium, a cholesterol-lowering drug . Its β-keto ester moiety participates in Claisen condensations to form statin side chains .
Agrochemical and Material Uses
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Fragrance Synthesis: The compound’s enone system contributes to floral notes in perfumes .
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Polymer Cross-Linking: Reacts with diols to form biodegradable polyesters .
Biological Activity and Toxicology
Antimicrobial Properties
In vitro studies demonstrate inhibition of Escherichia coli (MIC: 128 µg/mL) and Staphylococcus aureus (MIC: 64 µg/mL). The mechanism likely involves disruption of membrane integrity via electrophilic attack on thiol groups.
Comparative Analysis with Structural Analogs
Table 3: Comparison with Ethyl 3-Oxo-6-Heptenoate
| Property | Methyl 3-Oxo-6-Heptenoate | Ethyl 3-Oxo-6-Heptenoate |
|---|---|---|
| Molecular Formula | C₈H₁₂O₃ | C₉H₁₄O₃ |
| Boiling Point | 227.3°C | 231.3°C |
| LogP | 1.47 | 1.87 |
| Pharmaceutical Use | Pitavastatin precursor | Intermediate in agrochemicals |
The ethyl analog exhibits higher lipophilicity (LogP: 1.87) due to its longer alkyl chain, enhancing membrane permeability but reducing aqueous solubility.
Recent Advances and Future Directions
Recent studies (2024–2025) highlight:
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Flow Chemistry: Microreactor systems improve yield to 85% by minimizing thermal degradation.
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Biocatalytic Routes: Engineered lipases catalyze asymmetric reductions for chiral alcohol synthesis .
Future research should prioritize toxicological profiling and green chemistry approaches to enhance sustainability.
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